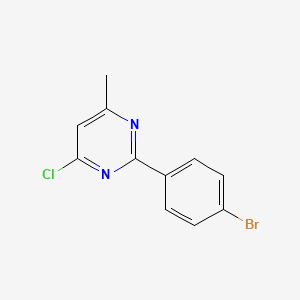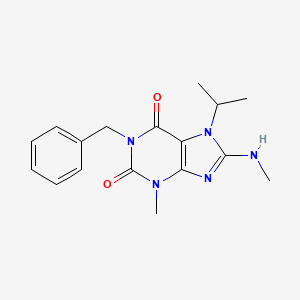![molecular formula C18H17FN2O3S3 B2757077 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide CAS No. 899732-80-0](/img/structure/B2757077.png)
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide involves the inhibition of certain enzymes and signaling pathways. The compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The compound has also been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been reported to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. In addition, the compound has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide in lab experiments is its potential to inhibit the activity of HDACs, which makes it a useful tool for studying the regulation of gene expression. The compound also has potential applications in the development of anticancer and anti-inflammatory drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide. One area of research is the development of more efficient and cost-effective methods for synthesizing the compound. Another area of research is the identification of new applications for the compound, particularly in the field of neuropharmacology. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its potential side effects.
Synthesemethoden
Several methods have been reported for the synthesis of 4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide. One of the most commonly used methods involves the reaction of 4-fluorophenylthiocyanate with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with butyric anhydride to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. It has also been studied for its potential use as an antipsychotic agent. The compound has been tested in vitro and in vivo, and its mechanism of action has been elucidated in several studies.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S3/c1-27(23,24)14-8-9-15-16(11-14)26-18(20-15)21-17(22)3-2-10-25-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILLOCQNBOVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2756994.png)


![1-[2-(3-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B2757000.png)
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2757001.png)

![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2757011.png)
![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)
![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2757017.png)